molecular formula C16H13FO4 B6408268 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-methylbenzoic acid CAS No. 1261993-23-0

2-(2-Fluoro-4-methoxycarbonylphenyl)-5-methylbenzoic acid

Cat. No.: B6408268
CAS No.: 1261993-23-0
M. Wt: 288.27 g/mol
InChI Key: WEBFOPZKYDZZQD-UHFFFAOYSA-N
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Description

2-(2-Fluoro-4-methoxycarbonylphenyl)-5-methylbenzoic acid is an organic compound characterized by the presence of a fluoro group, a methoxycarbonyl group, and a methyl group attached to a benzoic acid core

Preparation Methods

The synthesis of 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-methylbenzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as 2-fluoro-4-methoxycarbonylphenylboronic acid.

    Suzuki-Miyaura Coupling: This step involves the coupling of 2-fluoro-4-methoxycarbonylphenylboronic acid with a suitable aryl halide in the presence of a palladium catalyst and a base.

    Hydrolysis: The resulting intermediate is subjected to hydrolysis under acidic or basic conditions to yield the final product, this compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

2-(2-Fluoro-4-methoxycarbonylphenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Fluoro-4-methoxycarbonylphenyl)-5-methylbenzoic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-methylbenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxycarbonyl groups can enhance binding affinity and selectivity towards specific targets. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

Similar compounds to 2-(2-Fluoro-4-methoxycarbonylphenyl)-5-methylbenzoic acid include:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluoro and methoxycarbonyl groups, which can influence its reactivity and interactions with molecular targets.

Properties

IUPAC Name

2-(2-fluoro-4-methoxycarbonylphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO4/c1-9-3-5-11(13(7-9)15(18)19)12-6-4-10(8-14(12)17)16(20)21-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBFOPZKYDZZQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)C(=O)OC)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30691425
Record name 2'-Fluoro-4'-(methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261993-23-0
Record name 2'-Fluoro-4'-(methoxycarbonyl)-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30691425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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